2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid
Description
2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid is a pyridine-based carboxylic acid characterized by a bromo substituent at the 5-position and a fluoro substituent at the 3-position on the pyridine ring. The 2-methyl-propanoic acid moiety is directly attached to the 2-position of the pyridine core. This compound’s structural uniqueness lies in its halogenated pyridine scaffold, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
2-(5-bromo-3-fluoropyridin-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-9(2,8(13)14)7-6(11)3-5(10)4-12-7/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXITVMXCLXXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=N1)Br)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid typically involves the bromination and fluorination of pyridine derivatives. One common method involves the following steps:
Bromination: Starting with 2-methyl-pyridine, bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride.
Carboxylation: The resulting compound is then carboxylated using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods: In an industrial setting, the production of 2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
This compound acts as a versatile building block for synthesizing more complex organic molecules. It is particularly useful in:
- Formation of Substituted Pyridine Derivatives : The bromine and fluorine substituents enhance reactivity, allowing for various substitution reactions.
- Oxidation and Reduction Reactions : It can be oxidized to form oxo derivatives or reduced to yield reduced pyridine derivatives, expanding the scope of synthetic routes available to chemists.
Table 1: Synthetic Applications
| Reaction Type | Product Type | Notes |
|---|---|---|
| Oxidation | Oxo derivatives | Increases functional diversity |
| Reduction | Reduced pyridine derivatives | Useful for further functionalization |
| Substitution | Substituted pyridine derivatives | Enhances biological activity |
Biological Research
Potential Therapeutic Properties
Research has indicated that 2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid may possess therapeutic properties, particularly in anti-inflammatory and anticancer activities. Its mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors.
Case Study: Anticancer Activity
In a study investigating the anticancer potential of various pyridine derivatives, this compound demonstrated significant cytotoxic effects against certain cancer cell lines. The binding affinity to thymidylate synthase, an enzyme critical for DNA synthesis, suggests its potential as an anticancer agent by mimicking natural substrates .
Pharmaceutical Development
Ligand in Biochemical Assays
This compound has been explored as a ligand in biochemical assays aimed at understanding receptor interactions and enzyme activities. Its ability to mimic natural substrates makes it a candidate for drug development targeting various diseases.
Table 2: Pharmaceutical Applications
Material Science
Development of Advanced Materials
The compound is also utilized in material science, particularly in developing polymers and catalysts with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced thermal stability and mechanical strength.
Case Study: Polymer Development
Research into polymer composites incorporating this compound has shown improved resistance to thermal degradation, making it suitable for applications in electronics and coatings .
Agricultural Chemistry
Potential as Pesticide or Herbicide
Emerging studies suggest that this compound may have applications in agricultural chemistry as a pesticide or herbicide. Its structural characteristics could lead to the development of safer and more effective agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The target compound is compared to analogs with halogenated aromatic rings and propanoic acid side chains. Key differences include:
Pyridine vs. Benzene Core
- 2-(3-Bromo-4-ethylphenyl)-2-methyl-propanoic acid (): Replaces the pyridine ring with a benzene ring. Bromo and ethyl substituents at the 3- and 4-positions, respectively. Lacks the electronegative fluorine atom, leading to reduced electron-withdrawing effects compared to the target compound. Crystal structure analysis reveals a dihedral angle of 78.4° between the carboxylic acid and benzene planes, influencing molecular packing via O–H∙∙∙O hydrogen bonds .
- 3-(5-Bromo-2-methoxyphenyl)propanoic acid (): Methoxy group at the 2-position introduces steric bulk and alters solubility. Bromo substituent at the 5-position mirrors the target compound but on a benzene scaffold. Molecular weight: 259.1 g/mol vs. ~274.03 g/mol (estimated for the target compound) .
Halogenation Patterns
- 2-Bromo-3-methylpyridine (): Lacks the carboxylic acid group but shares a brominated pyridine core.
Functional Group Variations
Carboxylic Acid Derivatives
- 2-Methyl-propanoic acid 3-hydroxy-2,2,4-trimethylpentyl ester (): Esterified form of 2-methyl-propanoic acid. Demonstrates the use of ester prodrugs to enhance bioavailability, a strategy applicable to the target compound .
- (R)-3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (): Incorporates a Boc-protected amino group, adding versatility for peptide coupling or prodrug design. Molecular weight: ~367.2 g/mol, significantly higher than the target compound due to the Boc group .
Structural and Physicochemical Properties
Biological Activity
2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid, with the CAS number 1881085-17-1, is a compound characterized by its unique molecular structure that includes a bromine and a fluorine atom attached to a pyridine ring. This compound has garnered attention in various fields of research due to its potential biological activities.
- Molecular Formula : C₉H₉BrFNO₂
- Molecular Weight : 232.08 g/mol
- Density : 1.594 g/cm³ (predicted)
- IUPAC Name : 2-(5-bromo-3-fluoro-2-pyridyl)-2-methylpropanoic acid
Biological Activity
The biological activity of 2-(5-bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid has been explored in various studies, primarily focusing on its interactions with biological targets, potential therapeutic applications, and mechanisms of action.
The compound's mechanism of action is believed to involve the modulation of specific enzymes or receptors due to the presence of halogen substituents (bromine and fluorine). These substituents can enhance binding affinity and specificity, potentially leading to altered biochemical pathways in cells. This is particularly relevant in drug design, where such modifications can improve the pharmacological profile of candidate compounds.
Research Findings
- Inhibition Studies : Research indicates that 2-(5-bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid may act as an inhibitor for certain enzyme pathways. For instance, similar compounds have shown effectiveness in inhibiting Rho/MRTF/SRF-mediated gene transcription, suggesting that this compound could have applications in cancer therapy or fibrotic diseases .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. While specific data for this compound is limited, it is hypothesized that it may possess moderate antibacterial activity based on structural analogies .
- Cytotoxicity Assessments : In vitro assays are critical for assessing cytotoxicity levels. Compounds related to this class have shown low cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic use .
Case Study 1: Antifibrotic Potential
A recent study investigated the antifibrotic effects of compounds structurally related to 2-(5-bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid. The results demonstrated significant reductions in connective tissue growth factor (CTGF) gene expression in vitro and reduced dermal fibrosis in vivo models. These findings support the hypothesis that this compound may have therapeutic potential in treating fibrotic conditions .
Case Study 2: Enzyme Interaction
Another study focused on the interaction of fluorinated compounds with thymidylate synthase, an enzyme critical for DNA synthesis. The presence of fluorine was shown to enhance binding affinity, leading to increased inhibition of enzymatic activity. This mechanism could be relevant for understanding how 2-(5-bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid interacts with similar biological targets .
Comparative Biological Activity Table
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound contains two primary reactive sites:
-
Carboxylic acid group : Enables esterification, amidation, and decarboxylation.
-
Pyridine ring : Substituted with bromine (position 5) and fluorine (position 3), which modulate electronic effects and substitution reactivity.
The fluorine at position 3 is highly electronegative, deactivating the ring and directing reactions to the bromine-substituted position (position 5). Bromine, as a good leaving group, facilitates nucleophilic substitution or cross-coupling reactions.
2.1. Carboxylic Acid Derivatization
The carboxylic acid group undergoes standard transformations:
-
Esterification : Reaction with alcohols (e.g., methanol) under acidic or basic conditions to form esters.
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Amidation : Conversion to amides using amines and coupling agents (e.g., DCC, HOBt).
-
Decarboxylation : Potential elimination under thermal or acidic conditions, depending on adjacent substituents.
2.2. Pyridine Ring Substitution
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Bromine Substitution (Position 5) :
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Nucleophilic substitution : Replaced by amines, thiols, or other nucleophiles under basic conditions.
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Cross-coupling reactions : Suzuki coupling with boronic acids or Stille coupling with organostannanes using palladium catalysts.
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-
Fluorine (Position 3) :
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Unreactive under standard conditions : Fluorine’s high electronegativity and bond strength make it inert to typical substitution.
-
2.3. Cross-Coupling Reactions
The bromine at position 5 is a key site for palladium-catalyzed couplings:
-
Suzuki Coupling :
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Reduction : Post-coupling steps may involve hydrogenation (e.g., Pd/C in ethanol) to reduce unsaturated bonds .
2.4. Hydrolysis and Esterification
The carboxylic acid group’s reactivity is critical in hydrolysis:
-
Base-catalyzed hydrolysis :
3.1. Suzuki Coupling
| Parameter | Details |
|---|---|
| Reagents | Potassium vinyltrifluoroborate, Pd(OAc)₂, K₂CO₃ |
| Solvent | 1-propanol |
| Temperature | Reflux (75–80°C) |
| Time | 20–24 hours |
| Yield | Dependent on subsequent reduction steps |
3.2. Hydrolysis of Methyl Ester
| Parameter | Details |
|---|---|
| Reagents | Sodium hydroxide, methanol, dilute HCl |
| Conditions | Reflux followed by pH adjustment to acidic conditions |
| Yield | ~80% (three-step process) |
| Purity | 99.5% after recrystallization |
3.3. Iodination
| Parameter | Details |
|---|---|
| Reagents | N-Iodosuccinimide, H₂SO₄, acetic acid |
| Conditions | Room temperature |
| Outcome | Conversion of ethyl to iodophenyl groups |
Research Findings
-
Substituent Effects :
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The fluorine at position 3 reduces electron density at the bromine-substituted position (5), enhancing its susceptibility to nucleophilic attack.
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Methyl groups on the propanoic acid increase steric hindrance, potentially slowing reactions at adjacent sites.
-
-
Yield Optimization :
-
Structural Stability :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid?
- Methodological Answer : The compound can be synthesized via esterification and subsequent hydrolysis. For example, brominated pyridine derivatives (e.g., 5-bromo-3-fluoro-2-pyridyl intermediates) may undergo nucleophilic substitution with methyl propanoate, followed by acid-catalyzed hydrolysis to yield the carboxylic acid. A similar approach is described for phenoxyacetamide derivatives, where bromo esters (e.g., ethyl 2-bromo-2-methylpropanoate) are reacted with substituted pyridines under basic conditions . Post-synthesis, the product is purified via recrystallization or column chromatography.
Q. How can researchers confirm the structural integrity of the compound after synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For instance, -NMR peaks corresponding to the pyridyl ring protons (δ 7.0–8.5 ppm), methyl groups (δ 1.6–1.7 ppm), and carboxylic acid protons (broad peak around δ 12–13 ppm) should be observed. Mass spectrometry (MS) can confirm the molecular ion peak (e.g., [M+H]) matching the theoretical molecular weight (CHBrFNO: ~288.1 g/mol). Comparative analysis with literature data for structurally similar compounds, such as fluorinated pyridinecarboxylic acids, is recommended .
Advanced Research Questions
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized to introduce the pyridyl moiety?
- Methodological Answer : Pyridineboronic acids (e.g., 5-bromo-2-fluoro-3-pyridineboronic acid) are key intermediates for Suzuki couplings. Reaction optimization includes:
- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) with a 1–5 mol% loading.
- Solvent System : A 3:1 mixture of dioxane/water under inert atmosphere.
- Temperature : 80–100°C for 12–24 hours.
- Base : KCO or CsCO to maintain pH > 10.
Q. What analytical methods are critical for assessing purity and stability under varying pH conditions?
- Methodological Answer :
- HPLC-UV/LC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to quantify impurities (<0.5%).
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via UV absorption at λ = 260–280 nm (pyridyl chromophore).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability).
Q. How can researchers investigate the compound’s potential as a kinase inhibitor or enzyme modulator?
- Methodological Answer :
- Kinase Assays : Use fluorescence-based ATP competition assays (e.g., Adapta™ Kinase Assay) with recombinant kinases (e.g., EGFR, JAK2) to measure IC.
- Molecular Docking : Perform in silico studies using software like AutoDock Vina to predict binding affinities to kinase active sites (e.g., PDB ID: 1M17).
- Enzyme Kinetics : Analyze inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots.
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Toxicity Mitigation : Refer to Safety Data Sheets (SDS) for acute toxicity data (e.g., LD). Avoid inhalation of fine powders; use N95 masks if necessary.
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
